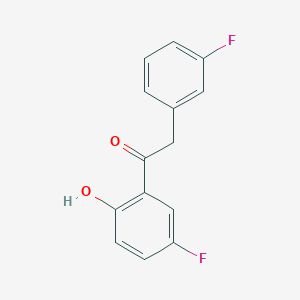

1-(5-Fluoro-2-hydroxyphenyl)-2-(3-fluorophenyl)ethanone

Description

Properties

IUPAC Name |

1-(5-fluoro-2-hydroxyphenyl)-2-(3-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O2/c15-10-3-1-2-9(6-10)7-14(18)12-8-11(16)4-5-13(12)17/h1-6,8,17H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOFZSKWOUJCXNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CC(=O)C2=C(C=CC(=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(5-Fluoro-2-hydroxyphenyl)-2-(3-fluorophenyl)ethanone: Physicochemical Properties and Synthetic Considerations

This technical guide provides a comprehensive overview of 1-(5-fluoro-2-hydroxyphenyl)-2-(3-fluorophenyl)ethanone, a fluorinated diarylethanone of interest in medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making this compound a valuable scaffold for further investigation. This document will delve into its fundamental physicochemical properties, with a primary focus on its molecular weight, and discuss the logical framework for its synthesis and characterization.

Core Molecular Attributes

This compound is a ketone featuring two fluorinated phenyl rings linked by an ethanone bridge. The precise arrangement of these functional groups dictates its chemical reactivity and potential biological activity.

Molecular Weight and Formula

The cornerstone of any chemical characterization is the accurate determination of its molecular weight. For this compound, the molecular formula is C₁₄H₁₀F₂O₂.[1] Based on this, the calculated molecular weight is 248.22 g/mol .[1] This value is critical for a multitude of experimental procedures, including stoichiometric calculations in synthesis, preparation of solutions with known concentrations, and interpretation of mass spectrometry data.

| Property | Value | Source |

| CAS Number | 1300582-07-3 | ChemScene[1] |

| Molecular Formula | C₁₄H₁₀F₂O₂ | ChemScene[1] |

| Molecular Weight | 248.22 | ChemScene[1] |

| Hydrogen Bond Donors | 1 | ChemScene[1] |

| Hydrogen Bond Acceptors | 2 | ChemScene[1] |

| Rotatable Bonds | 3 | ChemScene[1] |

Conceptual Synthetic Strategy

The synthesis of this compound can be approached through several established organic chemistry transformations. A logical and commonly employed route is the Friedel-Crafts acylation or a related coupling reaction. The rationale behind this choice lies in its efficiency in forming carbon-carbon bonds between aromatic rings and acyl groups.

A plausible synthetic workflow would involve the acylation of a suitably protected 4-fluorophenol derivative with a 3-fluorophenylacetyl chloride or a related activated carboxylic acid. The use of a protecting group on the phenolic hydroxyl is crucial to prevent O-acylation, which would compete with the desired C-acylation.

Caption: Conceptual workflow for the synthesis of the target molecule.

Step-by-Step Experimental Protocol (Hypothetical)

-

Protection of 4-Fluorophenol: React 4-fluorophenol with a suitable protecting group, such as a methoxymethyl (MOM) ether, under basic conditions to yield 1-fluoro-4-(methoxymethoxy)benzene. This step is critical to ensure the subsequent acylation occurs at the desired carbon position.

-

Activation of 3-Fluorophenylacetic Acid: Convert 3-fluorophenylacetic acid to its more reactive acyl chloride derivative using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This enhances the electrophilicity of the acyl carbon.

-

Friedel-Crafts Acylation: React the protected 4-fluorophenol with 3-fluorophenylacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction is typically performed in an inert solvent like dichloromethane. The Fries rearrangement of a p-fluorophenyl acetate is a related, well-documented procedure for synthesizing similar hydroxyacetophenones.[2][3]

-

Deprotection: Remove the protecting group from the hydroxyl moiety under acidic conditions to yield the final product, this compound.

-

Purification and Characterization: The crude product should be purified using techniques such as column chromatography or recrystallization. The identity and purity of the final compound must be confirmed through rigorous analytical methods.

Analytical Characterization: A Self-Validating System

The structural elucidation and purity assessment of the synthesized compound are paramount. A combination of spectroscopic and chromatographic techniques provides a self-validating system to confirm the desired molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight of a compound. For this compound, high-resolution mass spectrometry (HRMS) should yield a molecular ion peak corresponding to the exact mass of C₁₄H₁₀F₂O₂, confirming the elemental composition. The nominal mass would be observed at m/z = 248.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons, the methylene bridge protons, and the hydroxyl proton. The coupling patterns and chemical shifts of the aromatic protons will be indicative of the substitution pattern on the phenyl rings. The presence of fluorine will introduce additional splitting (J-coupling) in the signals of nearby protons.

-

¹³C NMR: The carbon NMR spectrum will show the expected number of carbon signals. The carbonyl carbon will appear at a characteristic downfield shift (typically >190 ppm). The carbons bonded to fluorine will exhibit large one-bond C-F coupling constants.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for confirming the presence and chemical environment of the fluorine atoms. Two distinct signals are expected for the two non-equivalent fluorine atoms in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy can confirm the presence of key functional groups. A strong absorption band corresponding to the carbonyl (C=O) stretch of the ketone will be prominent, typically in the range of 1650-1700 cm⁻¹. A broad absorption band in the region of 3200-3600 cm⁻¹ will indicate the presence of the hydroxyl (-OH) group.

Caption: A comprehensive workflow for analytical characterization.

Conclusion

This compound, with a molecular weight of 248.22 g/mol , represents a synthetically accessible and chemically interesting scaffold. The principles of Friedel-Crafts chemistry provide a solid foundation for its synthesis, and a multi-technique analytical approach is essential for unambiguous characterization. This guide provides the foundational knowledge for researchers and drug development professionals to confidently work with and further explore the potential of this and related fluorinated compounds.

References

Sources

A Spectroscopic Investigation of 1-(5-Fluoro-2-hydroxyphenyl)-2-(3-fluorophenyl)ethanone: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the anticipated spectral data for the novel ketone, 1-(5-Fluoro-2-hydroxyphenyl)-2-(3-fluorophenyl)ethanone. In the absence of direct experimental spectra in publicly available literature, this document serves as a predictive guide for researchers, scientists, and professionals in drug development. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), we will construct a theoretical spectral profile of the target molecule. This guide will detail the underlying causality for experimental choices, present predicted data in a structured format, and provide standardized protocols for the eventual empirical validation of these predictions. The aim is to equip researchers with a robust framework for the identification and characterization of this and structurally related compounds.

Introduction: The Significance of Spectroscopic Characterization

This compound is a diarylketone featuring two fluorine-substituted phenyl rings. The unique arrangement of a hydroxyl group ortho to the carbonyl and fluorine atoms on both aromatic moieties suggests its potential as a scaffold in medicinal chemistry and materials science. Precise structural elucidation is the cornerstone of any chemical research, and spectroscopic techniques provide the most powerful and non-destructive means to achieve this.

This guide will delve into the three primary spectroscopic methods for the characterization of small organic molecules:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To probe the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei, providing detailed information about the molecular skeleton and connectivity.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule by observing their characteristic vibrational frequencies.

-

Mass Spectrometry (MS): To determine the molecular weight and gain insights into the fragmentation patterns, which can further corroborate the proposed structure.

The predictive analysis herein is grounded in the fundamental principles of each technique and supported by data from analogous structures found in the scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Framework

NMR spectroscopy is arguably the most informative technique for structural elucidation. The chemical shifts (δ) of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment, and spin-spin coupling provides information about neighboring nuclei.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., CDCl₃) is expected to exhibit distinct signals for the aromatic protons, the methylene protons, and the hydroxyl proton.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11-12 | Singlet (broad) | 1H | Ar-OH | The phenolic proton is expected to be significantly downfield due to intramolecular hydrogen bonding with the adjacent carbonyl oxygen. Its broadness is a result of chemical exchange. |

| ~7.0 - 7.5 | Multiplet | 3H | Ar-H (Ring A) | The protons on the 5-fluoro-2-hydroxyphenyl ring will exhibit complex splitting patterns due to both H-H and H-F coupling. |

| ~6.8 - 7.3 | Multiplet | 4H | Ar-H (Ring B) | The protons on the 3-fluorophenyl ring will also show complex splitting due to their relative positions and coupling to the fluorine atom. |

| ~4.2 | Singlet | 2H | -CH₂- | The methylene protons are adjacent to a carbonyl group and an aromatic ring, leading to a downfield shift. A singlet is predicted due to the absence of adjacent protons, though minor coupling to the fluorine on ring B through space is possible.[1] |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a count of the unique carbon environments and their electronic nature. The presence of fluorine will induce C-F coupling, which can be a valuable diagnostic tool.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| >195 | C=O | The carbonyl carbon is highly deshielded and will appear significantly downfield. |

| ~155-165 (d) | C-F (Ring A) | The carbon directly bonded to fluorine will be a doublet with a large coupling constant. |

| ~150-160 | C-OH | The carbon bearing the hydroxyl group will be downfield due to the electronegativity of oxygen. |

| ~110-140 (m) | Ar-C | The remaining aromatic carbons will appear in this region, with those coupled to fluorine exhibiting doublet or triplet multiplicities. |

| ~45 | -CH₂- | The methylene carbon will be in the aliphatic region, shifted downfield by the adjacent carbonyl and aromatic ring. |

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2][3] Ensure the sample is free of particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette.[4]

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.

-

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the types of chemical bonds present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of these bonds.

Predicted IR Spectrum

The IR spectrum of this compound is expected to be dominated by absorptions from the hydroxyl, carbonyl, and aromatic C-H and C-C bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3200-3500 | Broad, Strong | O-H stretch | The broadness is indicative of hydrogen bonding, likely intramolecular with the carbonyl oxygen.[5] |

| ~1640-1680 | Strong, Sharp | C=O stretch | The carbonyl stretch is typically one of the most intense peaks in the spectrum. Conjugation with the aromatic ring and intramolecular hydrogen bonding will shift this to a lower frequency compared to a simple aliphatic ketone.[6][7] |

| ~1500-1600 | Medium-Strong | C=C stretch (aromatic) | Multiple bands are expected in this region corresponding to the vibrations of the aromatic rings. |

| ~1200-1300 | Medium-Strong | C-O stretch (phenol) | This absorption is characteristic of the phenolic C-O bond. |

| ~1000-1200 | Strong | C-F stretch | The C-F bond stretches will appear in this region and are typically strong. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a modern technique that requires minimal sample preparation.[8]

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid sample onto the ATR crystal.[9]

-

Pressure Application: Use the built-in pressure clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Sources

- 1. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 2. publish.uwo.ca [publish.uwo.ca]

- 3. Sample Preparation | Department of Chemistry | University of Liverpool [liverpool.ac.uk]

- 4. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 5. wjbphs.com [wjbphs.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. mt.com [mt.com]

- 9. agilent.com [agilent.com]

Unlocking the Therapeutic Potential of 1-(5-Fluoro-2-hydroxyphenyl)-2-(3-fluorophenyl)ethanone: A Technical Guide for Drug Discovery

Introduction: A Fluorinated Diaryl Ethanone Scaffold with Therapeutic Promise

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into small molecules has become a cornerstone of rational drug design. The unique physicochemical properties of fluorine, such as its high electronegativity and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile.[1][2] This guide focuses on the untapped research potential of 1-(5-Fluoro-2-hydroxyphenyl)-2-(3-fluorophenyl)ethanone , a diaryl ethanone bearing two fluorine substituents and a hydroxyl group. While this specific molecule is not extensively characterized in current literature, its structural motifs are prevalent in a variety of biologically active compounds, suggesting a high probability of therapeutic relevance.

This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the compound's properties and outlining a series of potential research applications. We will delve into detailed, field-proven experimental protocols to investigate its potential as an anti-inflammatory agent, an anticancer therapeutic, and a kinase inhibitor. The causality behind each experimental choice will be elucidated, ensuring a scientifically rigorous and logically sound investigative framework.

Compound Profile:

| Property | Value | Reference |

| IUPAC Name | This compound | N/A |

| CAS Number | 1300582-07-3 | N/A |

| Molecular Formula | C₁₄H₁₀F₂O₂ | N/A |

| Molecular Weight | 248.22 g/mol | N/A |

| Appearance | Solid (predicted) | N/A |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) | N/A |

Proposed Research Applications and Methodologies

The structural features of this compound—a diaryl ethanone core, two fluorine atoms, and a hydroxyphenyl group—provide a strong rationale for exploring its bioactivity in several key therapeutic areas.

Anti-Inflammatory Activity

Scientific Rationale:

The hydroxyphenyl ketone moiety is a well-established pharmacophore with demonstrated anti-inflammatory properties. For instance, raspberry ketone (4-(4-hydroxyphenyl)butan-2-one) has been shown to possess anti-inflammatory effects.[3] Furthermore, fluorinated chalcones, which share structural similarities with our target compound, have also exhibited significant anti-inflammatory activity.[4] The presence of fluorine can enhance the compound's ability to interact with target proteins involved in the inflammatory cascade and may improve its metabolic stability, leading to a more potent and durable anti-inflammatory response.

Experimental Protocol: Inhibition of Lipopolysaccharide (LPS)-Induced TNF-α Release in RAW 264.7 Macrophages

This assay is a standard in vitro model to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of the pro-inflammatory cytokine TNF-α in macrophages stimulated with LPS.[5][6][7][8]

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (test compound)

-

Dexamethasone (positive control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate Buffered Saline (PBS)

-

TNF-α ELISA kit

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound and dexamethasone in DMEM. Pre-treat the cells with varying concentrations of the compounds for 1 hour.

-

LPS Stimulation: Following pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group (no compound, with LPS) and a negative control group (no compound, no LPS).

-

Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatant for TNF-α measurement.

-

TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.

-

Cell Viability (MTT Assay): To ensure that the observed inhibition of TNF-α is not due to cytotoxicity, perform an MTT assay on the remaining cells in the plate.[9][10][11][12]

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

-

Data Analysis: Calculate the percentage inhibition of TNF-α production for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition).

Expected Outcome and Interpretation:

A dose-dependent decrease in TNF-α production with minimal cytotoxicity would indicate that this compound has anti-inflammatory properties. The IC₅₀ value can be compared to that of the positive control, dexamethasone, to gauge its potency.

Workflow for Anti-Inflammatory Screening:

Caption: Hypothetical binding mode of the compound in a kinase active site.

Synthesis of this compound

Scientific Rationale:

A plausible and efficient method for the synthesis of the target diaryl ethanone is through a Friedel-Crafts acylation reaction. [13][14][15][16][17]This classic electrophilic aromatic substitution allows for the formation of a carbon-carbon bond between an acyl group and an aromatic ring. In this proposed synthesis, 3-fluorophenylacetic acid is converted to its acyl chloride, which then acylates 4-fluorophenol.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

3-Fluorophenylacetic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

4-Fluorophenol

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Formation of Acyl Chloride: In a round-bottom flask, react 3-fluorophenylacetic acid with an excess of thionyl chloride or oxalyl chloride in the presence of a catalytic amount of DMF. Heat the mixture gently until the evolution of gas ceases. Remove the excess reagent under reduced pressure to obtain the crude 3-fluorophenylacetyl chloride.

-

Friedel-Crafts Acylation: Dissolve 4-fluorophenol in dry DCM and cool the solution to 0°C in an ice bath. Slowly add anhydrous aluminum chloride. To this mixture, add the freshly prepared 3-fluorophenylacetyl chloride dropwise.

-

Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into a mixture of ice and concentrated HCl. Separate the organic layer, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over MgSO₄, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield this compound.

Synthetic Scheme:

Caption: Proposed synthetic route for the target compound.

Conclusion and Future Directions

This technical guide provides a robust framework for initiating the investigation of this compound as a promising therapeutic agent. The proposed research applications are grounded in the established biological activities of its constituent structural motifs. The detailed experimental protocols offer a clear and reproducible path for assessing its anti-inflammatory, anticancer, and kinase inhibitory potential.

Positive results from these initial in vitro studies would warrant further investigation, including:

-

Lead Optimization: Synthesis of analogs to establish structure-activity relationships (SAR).

-

Mechanism of Action Studies: Deeper investigation into the specific molecular targets and pathways affected by the compound.

-

In Vivo Efficacy: Evaluation of the compound's therapeutic effects in relevant animal models of inflammation, cancer, or other diseases.

-

Pharmacokinetic and Toxicological Profiling: Assessment of the compound's absorption, distribution, metabolism, excretion (ADME), and safety profile.

The exploration of this and similar fluorinated diaryl ethanone scaffolds holds significant promise for the discovery of novel and effective therapeutics.

References

-

Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors. (n.d.). PubMed Central (PMC). Retrieved January 26, 2026, from [Link]

-

Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PubMed Central (PMC). Retrieved January 26, 2026, from [Link]

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (n.d.). PubMed Central (PMC). Retrieved January 26, 2026, from [Link]

-

4H-1-benzopyran-4-ones as isoform-selective PKC-ζ inhibitors and potential therapeutics for psychostimulant abuse. (n.d.). PubMed Central (PMC). Retrieved January 26, 2026, from [Link]

-

Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

-

Efficient Synthesis of Phenylacetate and 2‐Phenylethanol by Modular Cascade Biocatalysis. (2020). Chemistry Europe. Retrieved January 26, 2026, from [Link]

-

Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. (n.d.). PubMed Central (PMC). Retrieved January 26, 2026, from [Link]

-

Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. (2025). PubMed Central (PMC). Retrieved January 26, 2026, from [Link]

-

Potentials of Raspberry Ketone as a Natural Antioxidant. (2021). PubMed Central (PMC). Retrieved January 26, 2026, from [Link]

-

In vitro kinase assay. (2024). protocols.io. Retrieved January 26, 2026, from [Link]

-

Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. (2022). MDPI. Retrieved January 26, 2026, from [Link]

-

Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018). PubMed Central (PMC). Retrieved January 26, 2026, from [Link]

-

The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis Online. Retrieved January 26, 2026, from [Link]

-

4-Hydroxyphenylpyruvate dioxygenase. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]

-

Values of pro-oxidative, antioxidative and oxidative scores of... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Efficient Synthesis of Phenylacetate and 2-Phenylethanol by Modular Cascade Biocatalysis. (2020). PubMed. Retrieved January 26, 2026, from [Link]

-

MTT Cell Assay Protocol. (n.d.). Retrieved January 26, 2026, from [Link]

-

Kinase assays. (2020). BMG LABTECH. Retrieved January 26, 2026, from [Link]

-

Phenylacetone: Synthesis of Phenyl-2-Propanone. (n.d.). Scribd. Retrieved January 26, 2026, from [Link]

-

Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. (2015). MDPI. Retrieved January 26, 2026, from [Link]

-

“Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. (2011). ACS Publications. Retrieved January 26, 2026, from [Link]

- INHIBITORS OF E1 ACTIVATING ENZYMES. (2006). Google Patents.

-

Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. (2023). National Institutes of Health. Retrieved January 26, 2026, from [Link]

-

The IC 50 values of anti-inflammatory activity, DPPH radical scavenging... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors. (n.d.). Taylor & Francis Online. Retrieved January 26, 2026, from [Link]

-

How Is Fluorine Used in the Medical Field?. (2025). Inhance Technologies. Retrieved January 26, 2026, from [Link]

-

Cell Viability Assays. (2013). NCBI Bookshelf. Retrieved January 26, 2026, from [Link]

-

Small, potent, and selective diaryl phosphonate inhibitors for urokinase-type plasminogen activator with in vivo antimetastatic properties. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

-

IC50 values and selectivity index of chalcone (1-4) against cancer cells. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018). SpringerLink. Retrieved January 26, 2026, from [Link]

-

The Many Roles for Fluorine in Medicinal Chemistry. (n.d.). ACS Publications. Retrieved January 26, 2026, from [Link]

-

Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. (2025). ResearchGate. Retrieved January 26, 2026, from [Link]

- Method of preparing 2-(phenylamino)phenylacetic acid derivatives. (n.d.). Google Patents.

-

Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Retrieved January 26, 2026, from [Link]

-

2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. (2024). MDPI. Retrieved January 26, 2026, from [Link]

-

Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. (n.d.). Biomolecules & Therapeutics. Retrieved January 26, 2026, from [Link]

-

From Chemistry to Pharmacology: Exploring the Anti-Inflammatory and Antioxidant Potential of Novel Dexketoprofen Amide Derivatives. (2024). MDPI. Retrieved January 26, 2026, from [Link]

-

P2P Syntheses From Phenylacetic Acid. (n.d.). Retrieved January 26, 2026, from [Link]

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. Retrieved January 26, 2026, from [Link]

-

Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. (2025). bioRxiv. Retrieved January 26, 2026, from [Link]

-

Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved January 26, 2026, from [Link]

-

Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). PubMed Central (PMC). Retrieved January 26, 2026, from [Link]

-

Chalcone Derivatives: Role in Anticancer Therapy. (n.d.). PubMed Central (PMC). Retrieved January 26, 2026, from [Link]

-

In Vitro Kinase Inhibition Assay. (n.d.). ChEMBL. Retrieved January 26, 2026, from [Link]

-

Short-term Treatment of RAW264.7 Macrophages with Adiponectin Increases Tumor Necrosis Factor-α (TNF-α) Expression via ERK1/2 Activation and Egr-1 Expression. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

-

The combined effect of Raspberry Ketone with Resveratrol against oxidative stress and steatohepatitis in rats: Pharmacokinetic and pharmacodynamic studies. (2023). PubMed. Retrieved January 26, 2026, from [Link]

-

Tyrosine Kinase Inhibitors. (n.d.). NCBI Bookshelf. Retrieved January 26, 2026, from [Link]

-

Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish. (2018). MDPI. Retrieved January 26, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. The combined effect of Raspberry Ketone with Resveratrol against oxidative stress and steatohepatitis in rats: Pharmacokinetic and pharmacodynamic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae [biomolther.org]

- 8. mdpi.com [mdpi.com]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. texaschildrens.org [texaschildrens.org]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. atcc.org [atcc.org]

- 13. Friedel-Crafts Acylation [organic-chemistry.org]

- 14. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

Methodological & Application

Application Note & Protocol: A Framework for Characterizing 1-(5-Fluoro-2-hydroxyphenyl)-2-(3-fluorophenyl)ethanone as a Novel p38α MAPK Inhibitor

Abstract

This document provides a comprehensive guide for the development and validation of biochemical and cell-based assays to characterize the activity of the novel small molecule, 1-(5-Fluoro-2-hydroxyphenyl)-2-(3-fluorophenyl)ethanone. For the purpose of this application note, we will hypothesize that this compound is an inhibitor of the p38α mitogen-activated protein kinase (MAPK), a key regulator of inflammatory responses.[1][2] This guide will detail the scientific rationale and step-by-step protocols for a primary biochemical screen using a LanthaScreen™ TR-FRET assay, followed by a secondary cell-based phospho-p38α MAPK ELISA to confirm cellular potency and functional antagonism.

Introduction: The Rationale for Targeting p38α MAPK

The p38 MAPK signaling pathway is a critical intracellular cascade that responds to a variety of extracellular stimuli, including pro-inflammatory cytokines and environmental stressors.[1][3] Dysregulation of this pathway is implicated in a host of inflammatory diseases, such as rheumatoid arthritis and chronic obstructive pulmonary disease, making it a prime target for therapeutic intervention. The p38α isoform is particularly central to the inflammatory response.[4][5]

Small molecule inhibitors of p38α MAPK have shown promise in pre-clinical and clinical studies. The compound this compound, hereafter referred to as "Compound X," possesses structural motifs suggestive of potential kinase inhibitory activity. This application note outlines a robust assay development workflow to test the hypothesis that Compound X is a potent and selective inhibitor of p38α MAPK.

The Assay Development Workflow: A Two-Tiered Approach

To rigorously evaluate the inhibitory potential of Compound X, we propose a sequential assay strategy. This approach begins with a sensitive and high-throughput biochemical assay to determine direct enzyme inhibition, followed by a more physiologically relevant cell-based assay to confirm activity in a cellular context.

Figure 1: A two-tiered workflow for characterizing Compound X.

Tier 1: Biochemical Assay for Direct p38α Inhibition

For the primary screen, a LanthaScreen™ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay is recommended.[6][7] This assay format is highly sensitive, amenable to high-throughput screening, and its ratiometric nature minimizes well-to-well variability.[8]

Principle of the LanthaScreen™ TR-FRET Assay

The assay measures the phosphorylation of a fluorescein-labeled substrate by the p38α kinase. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is used for detection. When the substrate is phosphorylated, the antibody binds, bringing the terbium donor and fluorescein acceptor into close proximity, resulting in a FRET signal. An inhibitor will prevent substrate phosphorylation, leading to a decrease in the FRET signal.[7]

Figure 2: Principle of the LanthaScreen™ TR-FRET kinase assay.

Protocol: LanthaScreen™ TR-FRET p38α Kinase Assay

Materials:

-

Recombinant human p38α kinase

-

Fluorescein-labeled p38α substrate peptide (e.g., Fluorescein-ATF2)

-

Terbium-labeled anti-phospho-substrate antibody

-

ATP

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[9]

-

Compound X

-

Known p38α inhibitor (e.g., SB 202190) as a positive control

-

DMSO (vehicle control)

-

384-well, low-volume, non-binding plates

Procedure:

-

Compound Preparation: Prepare a 12-point serial dilution of Compound X in DMSO. A typical starting concentration is 10 mM.

-

Assay Plate Preparation: Add 50 nL of each compound dilution to the assay plate wells. Include wells with DMSO only (negative control, 0% inhibition) and a saturating concentration of the positive control inhibitor (positive control, 100% inhibition).

-

Kinase/Substrate Mixture: Prepare a solution of p38α kinase and fluorescein-labeled substrate in kinase buffer. Add 5 µL of this mixture to each well.

-

Initiation of Reaction: Prepare a solution of ATP in kinase buffer. Add 5 µL of the ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for p38α.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Detection: Prepare a solution of terbium-labeled antibody in TR-FRET dilution buffer. Add 10 µL of this solution to each well to stop the reaction.

-

Final Incubation: Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

-

Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at 520 nm (fluorescein) and 495 nm (terbium) after excitation at 340 nm.

Data Analysis and Validation

-

Calculate TR-FRET Ratio: The primary data output is the ratio of the acceptor (520 nm) to the donor (495 nm) emission.[7]

-

Assay Quality Control (Z'-Factor): The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening assay.[10] It is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls.

Z' = 1 - (3σp + 3σn) / |μp - μn|

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for screening.[11]

-

IC50 Determination: The percent inhibition is calculated for each concentration of Compound X. The half-maximal inhibitory concentration (IC50) is determined by fitting the dose-response data to a four-parameter logistic equation.[12][13][14]

| Parameter | Description | Acceptance Criteria |

| Z'-Factor | Measures the separation between positive and negative controls. | ≥ 0.5[11] |

| Signal-to-Background | Ratio of the mean signal of the negative control to the positive control. | ≥ 5 |

| IC50 Reproducibility | Consistency of the IC50 value across multiple runs. | < 3-fold variation |

Table 1: Acceptance criteria for the biochemical assay validation.

Tier 2: Cell-Based Assay for Functional Antagonism

A positive result in the biochemical assay demonstrates direct enzyme inhibition. The next critical step is to determine if Compound X can inhibit p38α MAPK activity within a cellular environment. A cell-based ELISA measuring the phosphorylation of p38α at Thr180/Tyr182 is a robust method for this purpose.[15][16]

Principle of the Phospho-p38α Cell-Based ELISA

This assay quantifies the level of endogenous p38α phosphorylated at Thr180/Tyr182, which is a direct measure of its activation.[15] Cells are seeded in a microplate, treated with a p38α activator (e.g., anisomycin) in the presence or absence of Compound X, and then fixed. Specific primary antibodies against phospho-p38α and total p38α (for normalization) are used, followed by detection with enzyme-conjugated secondary antibodies and a fluorogenic substrate.

Protocol: Phospho-p38α (T180/Y182) Cell-Based ELISA

Materials:

-

HeLa or other suitable cell line

-

Cell culture medium and supplements

-

Compound X

-

Anisomycin (p38α activator)[15]

-

SB 202190 (positive control inhibitor)[15]

-

Fixation and permeabilization buffers

-

Blocking buffer

-

Primary antibodies: Rabbit anti-phospho-p38α (Thr180/Tyr182) and Mouse anti-total p38α

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG and AP-conjugated anti-mouse IgG

-

Fluorogenic substrates for HRP and AP

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 20,000 cells/well and incubate overnight.

-

Compound Pre-incubation: Treat cells with serial dilutions of Compound X or the positive control (SB 202190) for 1 hour.

-

Stimulation: Add anisomycin to the wells (final concentration ~10 µg/mL) and incubate for 30 minutes to activate the p38α pathway.

-

Fixation and Permeabilization: Aspirate the media, and fix the cells with 4% formaldehyde, followed by permeabilization with a suitable buffer (e.g., 0.1% Triton X-100).

-

Blocking: Block non-specific binding sites with blocking buffer for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with a cocktail of the primary antibodies against phospho-p38α and total p38α overnight at 4°C.

-

Secondary Antibody Incubation: Wash the wells and incubate with a cocktail of the HRP- and AP-conjugated secondary antibodies for 1 hour.

-

Signal Development: Wash the wells and add the respective fluorogenic substrates.

-

Data Acquisition: Read the fluorescence on a multi-mode plate reader at the appropriate excitation and emission wavelengths for each fluorophore.

Data Analysis and Interpretation

-

Normalization: The phospho-p38α signal is normalized to the total p38α signal to account for any variations in cell number.

-

IC50 Determination: The normalized data is used to generate a dose-response curve and calculate the cellular IC50 for Compound X.

-

Interpretation: A potent cellular IC50 value confirms that Compound X can cross the cell membrane and inhibit p38α MAPK in a physiological context.

| Parameter | Expected Outcome for an Effective Inhibitor |

| Biochemical IC50 | Low nanomolar to micromolar range |

| Cellular IC50 | Potent, ideally within 10-fold of the biochemical IC50 |

| Maximal Inhibition (%) | > 80% in both biochemical and cellular assays |

Table 2: Expected data summary for Compound X as a p38α inhibitor.

Conclusion

The described two-tiered assay development strategy provides a robust and efficient framework for characterizing the inhibitory activity of this compound against the hypothetical target, p38α MAPK. This workflow ensures a high degree of scientific rigor, from initial high-throughput screening to validation in a cellular context. The detailed protocols and validation criteria outlined in this application note will enable researchers to generate reliable and reproducible data, facilitating informed decisions in the drug discovery process.

References

-

Assay Genie. (n.d.). p38 MAPK Signaling Review. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). P38 Signaling Pathway. Retrieved from [Link]

- Kuma, Y., et al. (2020). An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. Faculty Reviews, 9, 13.

-

Sino Biological. (n.d.). p38 MAPK Signaling Pathway. Retrieved from [Link]

-

GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]

-

Wikipedia. (n.d.). IC50. Retrieved from [Link]

-

BMG Labtech. (2022). LanthaScreen Technology on microplate readers. Retrieved from [Link]

-

Wikipedia. (n.d.). Z-factor. Retrieved from [Link]

-

edX. (n.d.). IC50 Determination. Retrieved from [Link]

- Gorshkov, K., et al. (2016). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Scientific Reports, 6, 35933.

-

ResearchGate. (n.d.). Schematic of the LanthaScreen Eu-based time-resolved fluorescence resonance energy transfer (TR-FRET)–based kinase binding assay. Retrieved from [Link]

-

BMG Labtech. (2025). The Z prime value (Z´). Retrieved from [Link]

- Sebaugh, J. L. (2011). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry, 54(19), 6751-6752.

- Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review.

-

BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from [Link]

- Iversen, P. W., et al. (2020). Z' Does Not Need to Be > 0.5. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(8), 854-862.

- Robers, M. B., et al. (2012). Development and Applications of a Broad-Coverage, TR-FRET-Based Kinase Binding Assay Platform. Journal of Biomolecular Screening, 17(9), 1155-1167.

-

Chem Help ASAP. (2021, January 12). measuring enzyme inhibition by drugs [Video]. YouTube. Retrieved from [Link]

Sources

- 1. assaygenie.com [assaygenie.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 4. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]

- 6. bmglabtech.com [bmglabtech.com]

- 7. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. bmglabtech.com [bmglabtech.com]

- 9. researchgate.net [researchgate.net]

- 10. bmglabtech.com [bmglabtech.com]

- 11. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]

- 12. IC50 - Wikipedia [en.wikipedia.org]

- 13. courses.edx.org [courses.edx.org]

- 14. m.youtube.com [m.youtube.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. rndsystems.com [rndsystems.com]

High-throughput screening with 1-(5-Fluoro-2-hydroxyphenyl)-2-(3-fluorophenyl)ethanone

Application Note & Protocol

High-Throughput Screening for Novel Cysteine Protease Inhibitors: A Focused Application of 1-(5-Fluoro-2-hydroxyphenyl)-2-(3-fluorophenyl)ethanone

For: Researchers, scientists, and drug development professionals engaged in early-stage drug discovery and high-throughput screening (HTS).

Abstract

This document provides a comprehensive guide for the high-throughput screening of this compound, a synthetic small molecule with structural similarities to the chalcone family of natural products. Given the well-documented anti-inflammatory and enzyme-inhibitory properties of chalcone derivatives, we propose a focused HTS campaign to evaluate this compound as a potential inhibitor of cysteine proteases, a class of enzymes deeply implicated in inflammatory and immunological disorders.[1][2][3][4] We present a detailed, field-proven protocol for a fluorescence-based enzymatic assay, designed for robustness and scalability in a 384-well format. This application note is structured to provide not only the procedural steps but also the underlying scientific rationale, data analysis workflows, and quality control metrics essential for a successful screening campaign.

Scientific Rationale & Strategic Overview

The Therapeutic Promise of Chalcone-like Scaffolds

This compound belongs to a structural class reminiscent of chalcones, which are precursors to flavonoids and are abundant in various plants.[5] The core α,β-unsaturated ketone system in many chalcones is a key pharmacophore, enabling a wide array of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[6] Several chalcone derivatives have been reported to exert their anti-inflammatory effects by inhibiting key pro-inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases, or by modulating signaling pathways like NF-κB.[1][3][4]

Cysteine Proteases as a Therapeutic Target

Cysteine proteases, such as the cathepsin family, are critical mediators of inflammatory processes. Their dysregulation is associated with various pathologies, including arthritis, cancer, and neurodegenerative diseases. As such, they represent a compelling target class for therapeutic intervention. The α,β-unsaturated ketone moiety present in many chalcones can act as a Michael acceptor, enabling covalent interaction with the cysteine residue in the active site of these proteases, leading to irreversible inhibition.[7] This known mechanism provides a strong rationale for screening this compound against a representative cysteine protease.

Assay Principle: Fluorogenic Substrate Cleavage

The selected HTS assay employs a fluorogenic substrate, a peptide containing a fluorophore and a quencher. In its intact state, the proximity of the quencher to the fluorophore suppresses fluorescence emission through Förster Resonance Energy Transfer (FRET). Upon cleavage of the peptide by the active protease, the fluorophore and quencher are separated, leading to a quantifiable increase in fluorescence.[8][9] The presence of an inhibitor, such as our test compound, will prevent this cleavage, resulting in a reduced fluorescence signal. This "turn-on" signal provides a robust and sensitive readout for high-throughput applications.[9]

High-Throughput Screening Workflow

The overall workflow is designed for efficiency and automation, moving from compound preparation to hit identification.

Caption: High-Throughput Screening Workflow Diagram.

Detailed Experimental Protocol

This protocol is optimized for a 384-well plate format to screen for inhibitors of a model cysteine protease, Cathepsin L.

Materials & Reagents

-

Test Compound: this compound (Stock at 10 mM in 100% DMSO).

-

Enzyme: Recombinant Human Cathepsin L (e.g., from R&D Systems), store at -80°C.

-

Substrate: Z-Phe-Arg-AMC (Aminomethylcoumarin), (e.g., from Bachem), store at -20°C.

-

Positive Control: E-64 (a potent, irreversible cysteine protease inhibitor), (e.g., from Sigma-Aldrich), store at -20°C.

-

Assay Buffer: 50 mM MES, 5 mM DTT, 1 mM EDTA, pH 6.0. Prepare fresh on the day of the assay.

-

Plates: Low-volume, black, flat-bottom 384-well polystyrene microplates (e.g., from Corning).

-

Equipment: Automated liquid handler, multi-mode microplate reader with fluorescence intensity capabilities (Excitation: ~360 nm, Emission: ~460 nm), plate sealer.

Reagent Preparation

-

Assay Buffer: Prepare 100 mL of assay buffer. Ensure DTT is added fresh just before use, as it is prone to oxidation.

-

Enzyme Working Solution: Thaw the enzyme on ice. Dilute the enzyme stock in cold assay buffer to a final concentration of 2X the desired assay concentration (e.g., 2 nM for a 1 nM final concentration). Keep on ice.

-

Substrate Working Solution: Prepare a 10 mM stock of Z-Phe-Arg-AMC in DMSO. Dilute this stock in assay buffer to a final concentration of 2X the desired assay concentration (e.g., 20 µM for a 10 µM final concentration). Protect from light.

-

Compound Plate Preparation:

-

Perform serial dilutions of the 10 mM stock of this compound in 100% DMSO to create a concentration gradient (e.g., from 10 mM down to 0.1 µM).

-

Using an automated liquid handler, transfer a small volume (e.g., 100 nL) of the compound dilutions and controls into the 384-well assay plates. This creates a "compound-ready" plate.

-

The final concentration of DMSO in the assay should be kept low (≤ 1%) to avoid affecting enzyme activity.

-

Assay Procedure

The following steps are performed in the 384-well compound-ready plate with a final assay volume of 20 µL.

-

Enzyme Addition: Add 10 µL of the 2X enzyme working solution (e.g., 2 nM) to all wells except the "No Enzyme" control wells. To the "No Enzyme" wells, add 10 µL of assay buffer.

-

Compound-Enzyme Pre-incubation: Seal the plate and centrifuge briefly (e.g., 1 min at 1000 rpm) to ensure all components are at the bottom of the wells. Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

-

Reaction Initiation: Add 10 µL of the 2X substrate working solution (e.g., 20 µM) to all wells to start the enzymatic reaction.

-

Incubation: Seal the plate and centrifuge again briefly. Incubate for 30 minutes at 37°C. The incubation time should be optimized to ensure the reaction is in the linear range.

-

Fluorescence Measurement: Read the plate on a multi-mode plate reader using an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

Plate Layout (Example)

| Wells | Content | Purpose |

| 1-22 (Rows A-P) | Test Compound (various conc.) | Determine compound activity |

| 23 (Rows A-P) | DMSO (vehicle) | Negative Control (0% Inhibition) |

| 24 (Rows A-H) | E-64 (e.g., 10 µM final) | Positive Control (100% Inhibition) |

| 24 (Rows I-P) | Assay Buffer | No Enzyme Control (Background) |

Data Analysis and Quality Control

Calculation of Percent Inhibition

The activity of the test compound is determined by calculating the percent inhibition of the enzyme's activity relative to the controls.

% Inhibition = (1 - (RFU_compound - RFU_no_enzyme) / (RFU_DMSO - RFU_no_enzyme)) * 100

Where:

-

RFU_compound: Relative Fluorescence Units from wells with the test compound.

-

RFU_no_enzyme: Average RFU from the no-enzyme control wells.

-

RFU_DMSO: Average RFU from the DMSO (negative control) wells.

Assay Quality Control: The Z'-Factor

The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[10] It reflects the separation between the positive and negative control signals.

Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

Where:

-

Mean_pos & SD_pos: Mean and standard deviation of the positive control (E-64).

-

Mean_neg & SD_neg: Mean and standard deviation of the negative control (DMSO).

An assay is considered robust and suitable for HTS when the Z'-factor is > 0.5 .

Hit Identification and IC₅₀ Determination

-

Primary Hit Selection: Compounds that exhibit a percent inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls) are considered "hits."

-

Dose-Response Analysis: Hits are confirmed by generating a dose-response curve, plotting percent inhibition against the logarithm of the compound concentration.

-

IC₅₀ Calculation: The data from the dose-response curve is fitted to a four-parameter logistic model to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Summary of Assay Parameters

| Parameter | Recommended Value | Notes |

| Plate Format | 384-well, black, low-volume | Minimizes reagent usage and maximizes throughput. |

| Final Assay Volume | 20 µL | |

| Enzyme Concentration | 1 nM (final) | To be optimized; should provide a robust signal in the linear range. |

| Substrate Concentration | 10 µM (final) | Should be at or near the Kₘ for the enzyme. |

| Test Compound Conc. | 0.01 µM to 100 µM | A 10-point dose-response curve is recommended for IC₅₀ determination. |

| Final DMSO Conc. | ≤ 1% | High concentrations of DMSO can inhibit enzyme activity. |

| Incubation Time/Temp | 30 min at 37°C | Optimize to stay within the linear phase of the reaction. |

| Readout Wavelengths | Ex: 360 nm, Em: 460 nm | Specific to the AMC fluorophore. |

| Quality Control Metric | Z'-Factor > 0.5 | Ensures assay robustness and reliability. |

References

-

Chalcone Derivatives as Potential Inhibitors of P-Glycoprotein and NorA: An In Silico and In Vitro Study. PubMed Central. Accessed January 26, 2026. [Link]

-

Chalcone Derivatives as Potential Inhibitors of P-Glycoprotein and NorA: An In Silico and In Vitro Study. ResearchGate. Accessed January 26, 2026. [Link]

-

Studies of synthetic chalcone derivatives as potential inhibitors of secretory phospholipase A2, cyclooxygenases, lipoxygenase and pro-inflammatory cytokines. National Institutes of Health. Accessed January 26, 2026. [Link]

-

Synthesis and anti-inflammatory effect of chalcones. PubMed. Accessed January 26, 2026. [Link]

-

Technologies to Study Kinases. YouTube. Accessed January 26, 2026. [Link]

-

Chalcone synthase. Wikipedia. Accessed January 26, 2026. [Link]

-

In silico screening of chalcone derivatives as promising EGFR-TK inhibitors for the clinical treatment of cancer. PubMed Central. Accessed January 26, 2026. [Link]

-

High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses. MDPI. Accessed January 26, 2026. [Link]

-

Fluorogenic Assay Kits. BPS Bioscience. Accessed January 26, 2026. [Link]

-

Discovery of Chalcone-Based Hybrid Structures as High Affinity and Site-Specific Inhibitors against SARS-CoV-2. National Institutes of Health. Accessed January 26, 2026. [Link]

-

Fluorescent biosensors for high throughput screening of protein kinase inhibitors. PubMed. Accessed January 26, 2026. [Link]

-

Medicinally Privileged Natural Chalcones: Abundance, Mechanisms of Action, and Clinical Trials. PubMed Central. Accessed January 26, 2026. [Link]

-

Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L. PubMed Central. Accessed January 26, 2026. [Link]

-

Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation. RSC Publishing. Accessed January 26, 2026. [Link]

-

(PDF) Discovery of Chalcone-Based Hybrid Structures as High Affinity and Site-Specific Inhibitors against SARS-CoV-2. ResearchGate. Accessed January 26, 2026. [Link]

-

(PDF) Fluorogenic in vitro activity assay for the main protease Mpro from SARS-CoV-2 and its adaptation to the identification of inhibitors. ResearchGate. Accessed January 26, 2026. [Link]

-

Sino Biological's Launch of SwiftFluo® TR-FRET Kits Pioneers a New Era in High-Throughout Kinase Inhibitor Screening. The Scientist. Accessed January 26, 2026. [Link]

-

The mechanism of anti-inflammatory activity of 2'-hydroxychalcone derivatives. ResearchGate. Accessed January 26, 2026. [Link]

Sources

- 1. Studies of synthetic chalcone derivatives as potential inhibitors of secretory phospholipase A2, cyclooxygenases, lipoxygenase and pro-inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and anti-inflammatory effect of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Chalcone synthase - Wikipedia [en.wikipedia.org]

- 6. In silico screening of chalcone derivatives as promising EGFR-TK inhibitors for the clinical treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Chalcone-Based Hybrid Structures as High Affinity and Site-Specific Inhibitors against SARS-CoV-2: A Comprehensive Structural Analysis Based on Various Host-Based and Viral Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 1-(5-Fluoro-2-hydroxyphenyl)-2-(3-fluorophenyl)ethanone

Abstract

This application note presents a detailed, robust, and validated methodology for the preparative High-Performance Liquid Chromatography (HPLC) purification of 1-(5-fluoro-2-hydroxyphenyl)-2-(3-fluorophenyl)ethanone. This compound, a difluorinated diarylethanone, represents a class of intermediates crucial in pharmaceutical and agrochemical synthesis.[1] The inherent challenges in purifying such molecules lie in separating them from structurally similar impurities, including starting materials and reaction byproducts. This guide provides a comprehensive framework, from analyzing the physicochemical properties of the target molecule to developing a selective and efficient reversed-phase HPLC (RP-HPLC) method. We detail the rationale for column and mobile phase selection, a step-by-step purification protocol, and post-purification processing. The methods described herein are designed to be directly applicable by researchers, scientists, and drug development professionals to achieve high purity and recovery of the target compound.

Introduction and Compound Analysis

This compound (CAS 1300582-07-3) is a moderately hydrophobic organic molecule with a molecular weight of 248.22 g/mol and a calculated LogP of approximately 3.1.[2] Its structure features two fluorinated phenyl rings and a phenolic hydroxyl group, which are key determinants of its chromatographic behavior.

-

Hydrophobicity: The LogP value indicates significant non-polar character, making it an ideal candidate for Reversed-Phase HPLC, where the analyte partitions between a non-polar stationary phase and a polar mobile phase.[3][4]

-

Fluorination: The presence of fluorine atoms can introduce unique electronic interactions (dipole-dipole, π-π) that can be exploited for enhanced selectivity, particularly with specialized stationary phases.[5][6]

-

Phenolic Group: The acidic hydroxyl group (pKa ~8-10) can interact with residual, un-capped silanols on the silica-based stationary phase, potentially causing peak tailing. This interaction must be suppressed to achieve sharp, symmetrical peaks.

The primary goal of this protocol is to isolate the target compound from a crude synthetic mixture with a purity exceeding 98%, suitable for subsequent synthetic steps or biological screening.

Principle of Separation: Reversed-Phase Chromatography (RP-HPLC)

The purification strategy is centered on RP-HPLC. In this mode, the stationary phase is hydrophobic (e.g., silica particles chemically bonded with C18 alkyl chains), and the mobile phase is a more polar solvent mixture, typically water and an organic modifier like acetonitrile or methanol.[7]

The separation mechanism is governed by the differential partitioning of the sample components.

-

Injection: The crude sample, dissolved in a suitable solvent, is injected into the mobile phase stream.

-

Partitioning: As the sample travels through the column, non-polar components (like our target analyte) have a stronger affinity for the hydrophobic stationary phase and are retained longer. More polar impurities interact more strongly with the mobile phase and elute faster.[7]

-

Elution: By gradually increasing the concentration of the organic modifier in the mobile phase (a technique known as gradient elution), the hydrophobicity of the mobile phase is increased. This systematically weakens the interaction between the retained components and the stationary phase, causing them to elute from the column in order of increasing hydrophobicity.

Method Development Rationale

A scientifically sound method is not a matter of chance but of deliberate, justified choices. The following sections explain the causality behind the selection of each critical parameter.

Stationary Phase (Column) Selection

The choice of the HPLC column is the most critical factor in achieving the desired selectivity.[8]

-

Primary Recommendation (C18): A C18 (octadecylsilane) column is the workhorse of RP-HPLC and serves as the ideal starting point. Its strong hydrophobic retention is well-suited for a molecule with a LogP of ~3.1.[4][9] We recommend a high-purity, end-capped silica base to minimize undesirable interactions with the phenolic hydroxyl group.

-

Alternative for Enhanced Selectivity (PFP): For challenging separations where impurities are structurally very similar to the analyte, a Pentafluorophenyl (PFP) stationary phase can offer superior resolution.[5] PFP columns provide a unique separation mechanism based on a combination of hydrophobic, aromatic (π-π), dipole-dipole, and ion-exchange interactions. This is particularly effective for separating halogenated compounds like our target molecule.[10]

Mobile Phase Optimization

The mobile phase composition fine-tunes the retention and selectivity of the separation.[11]

-

Organic Modifier: Acetonitrile is generally preferred over methanol for aromatic compounds as it often provides sharper peaks, better resolution, and lower viscosity, which results in lower backpressure.[12]

-

Aqueous Phase & pH Control: The use of an acidic modifier is crucial. We recommend adding 0.1% Formic Acid (v/v) to both the aqueous and organic mobile phase components. The low pH (~2.7) serves two purposes:

-

It ensures the phenolic hydroxyl group of the analyte remains protonated (non-ionized), preventing ionic interactions and leading to a single, sharp peak.

-

It suppresses the ionization of residual silanol groups on the stationary phase, further minimizing peak tailing.[13]

-

Detection Wavelength

The presence of two aromatic rings and a carbonyl group in the analyte's structure results in strong UV absorbance. Based on the chromophores present, an optimal detection wavelength is expected between 240 nm and 280 nm. For method development, it is imperative to first run a UV-Vis scan of a dilute, semi-pure sample in the mobile phase to determine the absorbance maximum (λmax). This ensures the highest sensitivity for both the main peak and any impurities. For this application note, a wavelength of 254 nm is used as a robust starting point.

Detailed Experimental Protocols

Instrumentation and Materials

| Component | Specification |

| HPLC System | Preparative HPLC system with binary gradient pump, autosampler/manual injector, column oven, and UV-Vis detector. |

| Purification Column | C18, 10 µm particle size, ≥20 mm internal diameter (e.g., 21.2 x 250 mm). |

| Analytical Column | C18, ≤5 µm particle size, 4.6 mm internal diameter (e.g., 4.6 x 150 mm) for purity analysis. |

| Solvents | Acetonitrile (HPLC Grade), Water (Ultrapure, 18.2 MΩ·cm). |

| Modifier | Formic Acid (LC-MS Grade). |

| Sample Solvents | Dimethyl Sulfoxide (DMSO) or Acetonitrile. |

| Filters | 0.45 µm PTFE syringe filters for sample preparation. |

| Post-Processing | Rotary evaporator or lyophilizer. |

Reagent Preparation

-

Mobile Phase A (MPA): 0.1% Formic Acid in Ultrapure Water.

-

Mobile Phase B (MPB): 0.1% Formic Acid in Acetonitrile.

-

Protocol: For 1 L of each mobile phase, add 1 mL of Formic Acid to 999 mL of the respective solvent. Degas thoroughly by sonication or helium sparging before use.

-

Sample Preparation Workflow

Proper sample preparation is critical to protect the column and ensure reproducible results.[14][15]

Caption: Workflow for preparing the crude sample for HPLC injection.

Protocol:

-

Accurately weigh the crude reaction mixture.

-

Dissolve the sample in a minimal amount of a strong solvent like DMSO. If solubility allows, dissolving directly in Acetonitrile is preferable to avoid solvent effects on the chromatogram.[16] The target concentration should be determined via initial analytical runs to avoid overloading the preparative column.

-

Sonicate the solution for 5 minutes to ensure complete dissolution.[9]

-

Filter the sample solution through a 0.45 µm PTFE syringe filter into a clean HPLC vial to remove any particulate matter.[14]

HPLC Purification Protocol

The following protocol outlines the setup and execution of the preparative HPLC run.

Caption: The overall workflow for the preparative HPLC purification cycle.

Step-by-Step Method:

-

Column Installation: Install the preparative C18 column into the HPLC system.

-

System Purge: Purge both pump lines with their respective mobile phases to remove air bubbles.

-

Column Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% MPA / 5% MPB) at the desired flow rate until a stable baseline is achieved. This typically requires 5-10 column volumes.

-

Injection: Inject the prepared sample onto the column.

-

Gradient Elution: Run the preparative gradient program. A scouting gradient on an analytical scale should be performed first to determine the approximate elution percentage of the target compound.

Time (min) Flow Rate (mL/min) % Mobile Phase A % Mobile Phase B 0.0 20.0 50 50 2.0 20.0 50 50 20.0 20.0 5 95 25.0 20.0 5 95 25.1 20.0 50 50 30.0 20.0 50 50 Note: This is a generic starting gradient and must be optimized based on the results of an initial analytical run.

-

Fraction Collection: Set the fraction collector to trigger based on the UV detector signal (e.g., slope and/or threshold) to selectively collect the peak corresponding to the target compound.

-

Post-Run: After the gradient is complete, wash the column with a high percentage of Mobile Phase B and then re-equilibrate at the starting conditions for the next run.

Post-Purification Processing

-

Purity Analysis: Analyze a small aliquot of the collected fraction(s) using an analytical scale HPLC method to confirm purity.

-

Solvent Removal: Combine the pure fractions and remove the mobile phase solvents using a rotary evaporator. Care should be taken to avoid excessive heat.

-

Final Drying: Dry the resulting solid/oil under high vacuum to remove residual water and solvent, yielding the final purified compound.

Expected Results & Data

The following table summarizes the expected data from a successful purification run.

| Parameter | Crude Mixture | Purified Compound |

| Appearance | Brownish oil or solid | Off-white to pale yellow solid |

| Purity (by analytical HPLC) | ~70-85% (variable) | >98% |

| Expected Retention Time | Variable (dependent on exact gradient) | Consistent |

| Recovery | N/A | >85% |

Conclusion

The reversed-phase HPLC method detailed in this application note provides a reliable and scalable strategy for the high-purity isolation of this compound. The systematic approach, based on the physicochemical properties of the analyte, ensures robust separation from process-related impurities. By carefully selecting the stationary phase and optimizing the mobile phase pH, researchers can achieve excellent peak shape, resolution, and recovery. This protocol serves as a foundational guide that can be adapted for other structurally related fluorinated aromatic ketones in pharmaceutical and chemical research.

References

-

PubChem. 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone. National Center for Biotechnology Information. [Link]

-

Dolan, J. W. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International - Chromatography Online. [Link]

-

McCloud, T. G. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. National Institutes of Health. [Link]

-

Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

-

Organomation. HPLC Sample Preparation. Organomation. [Link]

-

SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. [Link]

-

Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. [Link]

-

Phenomenex. Reversed Phase HPLC Method Development. Phenomenex. [Link]

-

Guillarme, D., & Schappler, J. Optimization Strategies in RP-HPLC. ResearchGate. [Link]

-

ACS Publications. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au. [Link]

-

ResearchGate. (PDF) Development of DNPH/HPLC method for the measurement of carbonyl compounds in the aqueous phase: applications to laboratory simulation and field measurement. ResearchGate. [Link]

- Google Patents. US6413431B1 - HPLC method for purifying organic compounds.

-

ResearchGate. (PDF) Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19 F-NMR, Chromatography, and Mass Spectrometry Approach. ResearchGate. [Link]

-

GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Link]

-

PubMed. Optimization strategies for the analysis and purification of drug discovery compounds by reversed-phase high-performance liquid chromatography with high-pH mobile phases. National Center for Biotechnology Information. [Link]

-

City University of Hong Kong. Colorimetric and Fluorometric Determination of Fluoride in Tetrahydrofuran and Dimethyl Sulfoxide Using a 4-Hydroxypyrene Probe. CityUHK Scholars. [Link]

-

Polymer Chemistry Characterization Lab. Sample Preparation – HPLC. University of Southern Mississippi. [Link]

-

Agilent. SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Agilent Technologies. [Link]

-

LCGC International. Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Chromatography Online. [Link]

-

Environmental Protection Agency. Method for the determination of aldehydes and ketones in ambient air using HPLC. EPA. [Link]

-

Hawach Scientific. C8-Fluorine HPLC Column. Hawach Scientific. [Link]

-

National Institutes of Health. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. National Center for Biotechnology Information. [Link]

-

National Institutes of Health. New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column. National Center for Biotechnology Information. [Link]

-

ACS Publications. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology. [Link]

-

Scribd. HPLC Column Selection Guide. Scribd. [Link]

-

Phenomenex. Choosing the Right HPLC Column: A Complete Guide. Phenomenex. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemscene.com [chemscene.com]

- 3. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]

- 4. glsciencesinc.com [glsciencesinc.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. hawach.com [hawach.com]

- 7. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]